5beta-Cholestane-3alpha,7alpha,12alpha-triol
5beta-Cholestane-3alpha,7alpha,12alpha-triol
5beta-cholestane-3alpha,7alpha,12alpha-triol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 12alpha-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
, also known as chtriol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. In humans, is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, bile acid biosynthesis pathway, and the cerebrotendinous xanthomatosis (CTX) pathway. is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency.
, also known as chtriol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. In humans, is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, bile acid biosynthesis pathway, and the cerebrotendinous xanthomatosis (CTX) pathway. is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency.
Brand Name:
Vulcanchem
CAS No.:
547-96-6
VCID:
VC0029088
InChI:
InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula:
C27H48O3
Molecular Weight:
420.7 g/mol
5beta-Cholestane-3alpha,7alpha,12alpha-triol
CAS No.: 547-96-6
Reference Standards
VCID: VC0029088
Molecular Formula: C27H48O3
Molecular Weight: 420.7 g/mol
CAS No. | 547-96-6 |
---|---|
Product Name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol |
Molecular Formula | C27H48O3 |
Molecular Weight | 420.7 g/mol |
IUPAC Name | (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
Standard InChI | InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Standard InChIKey | RIVQQZVHIVNQFH-XJZYBRFWSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Physical Description | Solid |
Description | 5beta-cholestane-3alpha,7alpha,12alpha-triol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 12alpha-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane. , also known as chtriol, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. In humans, is involved in congenital bile acid synthesis defect type II pathway, congenital bile acid synthesis defect type III pathway, bile acid biosynthesis pathway, and the cerebrotendinous xanthomatosis (CTX) pathway. is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency. |
Synonyms | 3,7,12-trihydroxycholestane 3,7,12-trihydroxycoprostane 3,7,12-trihydroxycoprostane, (3alpha,5alpha,7alpha,12alpha)-isomer 3,7,12-trihydroxycoprostane, (3beta,5alpha,7alpha,12alpha)-isomer 3,7,12-trihydroxycoprostane, (3beta,5beta,7alpha,12alpha)-isomer 3alpha, 7alpha,12alpha-trihydroxy-5beta-cholestane 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol 5beta-cholestane-3alpha,7alpha,12alpha-triol chtriol trihydroxycoprostane |
PubChem Compound | 160520 |
Last Modified | Nov 11 2021 |
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